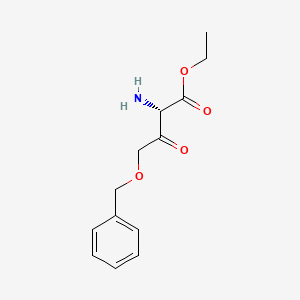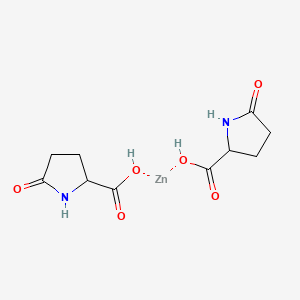
Bis(5-oxo-DL-prolinato-N1,O2)zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(5-oxo-DL-prolinato-N1,O2)zinc, also known as zinc pyrrolidone carboxylate, is a metal-organic compound with the chemical formula C10H14N2O6Zn. It is a white to pale yellow crystalline solid that is soluble in water and most organic solvents. This compound is known for its applications in various fields, including organic synthesis, catalysis, and coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(5-oxo-DL-prolinato-N1,O2)zinc is typically synthesized through coordination reactions or organic synthesis reactions. One common method involves the reaction of L-pyrrolidone carboxylic acid with zinc carbonate or basic zinc carbonate in an aqueous medium at temperatures ranging from 0 to 100°C. The reaction mixture is then cooled to allow the product to crystallize, followed by filtration, washing, and drying to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Bis(5-oxo-DL-prolinato-N1,O2)zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different zinc complexes, while substitution reactions can produce a variety of zinc-ligand compounds .
Aplicaciones Científicas De Investigación
Bis(5-oxo-DL-prolinato-N1,O2)zinc has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has applications in biological studies, particularly in the study of zinc’s role in biological systems.
Medicine: It is used in dermatological formulations for its anti-acne properties, as it helps regulate sebum production and has antibacterial effects.
Mecanismo De Acción
The mechanism of action of bis(5-oxo-DL-prolinato-N1,O2)zinc involves its interaction with molecular targets and pathways in biological systems. In dermatological applications, the compound helps regulate sebum production by interacting with sebaceous glands. It also exhibits antibacterial properties by disrupting the cell membranes of bacteria, thereby preventing their growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- Zinc acetate
- Zinc gluconate
- Zinc sulfate
- Zinc oxide
Comparison
Compared to other zinc compounds, bis(5-oxo-DL-prolinato-N1,O2)zinc is unique due to its specific ligand structure, which imparts distinct properties such as enhanced solubility in water and organic solvents, and specific biological activities. For instance, while zinc oxide is primarily used for its UV-blocking properties in sunscreens, this compound is favored in dermatological applications for its sebum-regulating and antibacterial effects .
Propiedades
Número CAS |
68107-75-5 |
|---|---|
Fórmula molecular |
C10H14N2O6Zn |
Peso molecular |
323.6 g/mol |
Nombre IUPAC |
5-oxopyrrolidine-2-carboxylic acid;zinc |
InChI |
InChI=1S/2C5H7NO3.Zn/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9); |
Clave InChI |
QPSRGCPRSIPBIB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





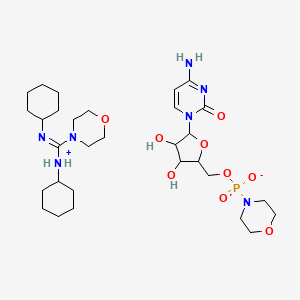
![3,4,5-Trihydroxy-6-[[6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324968.png)

![3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324987.png)

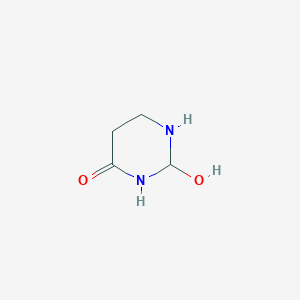
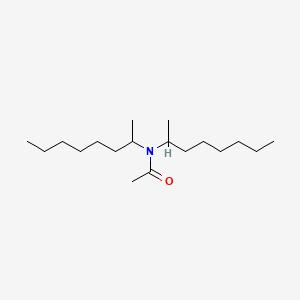
![3,4,5-Trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12325001.png)
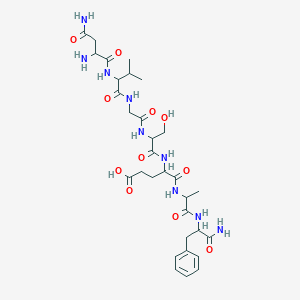
![2,3,4-Triazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12325015.png)
